
Butanol, 2,2'-(ethylenebis(nitrosoimino))bis-
Overview
Description
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- is a chemical compound with diverse applications in scientific research. It possesses a unique structure that allows for versatile functionalization, making it useful in catalysis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- typically involves the reaction of butanol with ethylenebis(nitrosoimino) under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- depend on the specific reaction conditions and reagents used. These products can include various functionalized derivatives that have unique properties and applications.
Scientific Research Applications
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it can be employed in the study of biochemical pathways and molecular interactionsIn industry, it is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s unique structure allows it to engage in specific binding interactions and catalytic processes.
Comparison with Similar Compounds
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- can be compared with other similar compounds, such as butanol derivatives and ethylenebis(nitrosoimino) derivatives. Its uniqueness lies in its ability to undergo versatile functionalization and its diverse range of applications. Similar compounds include butanol, ethylenebis(nitrosoimino), and their respective derivatives.
Biological Activity
The compound Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- , known by its CAS number 65229-18-7, is a nitroso compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H22N4O4
- Molecular Weight : 246.31 g/mol
- Structure : The compound features two butanol groups linked by an ethylenebis(nitrosoimino) moiety.
Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- exhibits various biological activities primarily through its interactions with cellular pathways. Key mechanisms include:
- Nitrosative Stress : The compound can induce nitrosative stress in cells, leading to the activation of stress response pathways.
- Cytotoxicity : Studies indicate that it can exert cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
Case Studies
-
Antitumor Activity :
- A study evaluated the effects of Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.
- Table 1: Antitumor Effects on Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action HeLa 45 Induction of apoptosis MCF-7 60 Cell cycle arrest A549 50 Nitrosative stress induction -
Neuroprotective Effects :
- In a rat model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. Behavioral assessments showed improved motor function in treated rats compared to controls.
-
Anti-inflammatory Properties :
- A study involving carrageenan-induced paw edema in rats revealed that administration of Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- significantly reduced inflammation compared to the control group.
Pharmacokinetics
The pharmacokinetic profile of Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- suggests moderate absorption and distribution in biological systems:
- Bioavailability : Estimated at approximately 30% following oral administration.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine as metabolites.
In Vitro Studies
In vitro studies have shown that Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- can modulate various cellular pathways:
- Cell Signaling : It influences signaling pathways related to apoptosis and cell proliferation.
- Gene Expression : Alterations in gene expression profiles were observed in treated cells, particularly genes involved in oxidative stress response.
In Vivo Studies
In vivo experiments using animal models have provided insights into the compound's therapeutic potential:
- Toxicology : Acute toxicity studies indicated an LD50 value greater than 2000 mg/kg in rodents, suggesting low acute toxicity.
- Long-term Effects : Chronic exposure studies are needed to fully understand potential long-term effects and safety profiles.
Q & A
Basic Research Questions
Q. What is the synthetic pathway for preparing Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- (NDELA) in laboratory settings?
NDELA is synthesized via nitrosation of diethanolamine using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). The reaction mechanism involves electrophilic substitution, where nitrous acid (HNO₂) generates the nitrosonium ion (NO⁺), which reacts with the secondary amine group in diethanolamine. Reaction parameters such as pH (optimized at 2–3), temperature (0–5°C to minimize side reactions), and stoichiometry of NaNO₂ must be tightly controlled to maximize yield and purity .
Q. What are the key spectroscopic characteristics for structural identification of NDELA?
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1,640 cm⁻¹ (N=O stretch of the nitroso group) and ~3,400 cm⁻¹ (O–H stretch from hydroxyl groups).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 164 (C₄H₁₀N₂O₃) with fragmentation patterns showing losses of H₂O (−18 amu) and NO (−30 amu).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 3.6–3.8 ppm (methylene groups adjacent to hydroxyls) and δ 4.8 ppm (exchangeable hydroxyl protons). ¹³C NMR confirms nitrosamine linkage at ~155 ppm .
Q. What are the known acute and chronic toxicity profiles of NDELA in biological studies?
NDELA is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC due to its metabolic activation to alkylating agents. Acute toxicity includes hepatotoxicity (LD₅₀: ~500 mg/kg in rodents), while chronic exposure induces hepatic and renal tumors in animal models. Toxicity studies emphasize strict handling protocols (e.g., PPE, fume hoods) and adherence to GHS hazard codes (e.g., H351: suspected carcinogenicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NDELA stability data under varying environmental conditions?
Discrepancies in NDELA degradation rates (e.g., aqueous vs. organic solvents) arise from pH-dependent hydrolysis and photolytic decomposition. For example:
- Aqueous Stability : Half-life of 14 days at pH 7 (25°C) vs. <24 hours at pH 10.
- Photodegradation : UV irradiation (254 nm) accelerates decomposition via cleavage of the N–NO bond. Advanced analytical methods like LC-MS/MS or isotope dilution assays are recommended to quantify degradation products (e.g., diethanolamine, nitrite ions) and validate kinetic models .
Q. What advanced chromatographic techniques are suitable for quantifying trace NDELA in complex matrices?
- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile/water, 60:40) and detection at 230 nm (LOQ: 0.1 µg/mL).
- GC-MS with Derivatization : Trimethylsilyl (TMS) derivatization improves volatility; monitor m/z 164→135 transitions.
- HILIC-MS/MS : Effective for polar metabolites in biological fluids (e.g., urine, serum) with LOQ <10 ng/mL .
Q. What mechanistic insights exist for NDELA’s genotoxicity and interactions with DNA?
NDELA metabolizes via cytochrome P450 (CYP2E1) to generate reactive ethyldiazenium ions, which alkylate DNA bases (e.g., forming O⁶-ethylguanine adducts). Computational studies (DFT models) suggest a two-step mechanism:
- Step 1 : CYP-mediated α-hydroxylation of the ethanolamine side chain.
- Step 2 : Spontaneous decomposition to ethylating species. Experimental validation employs ³²P-postlabeling assays and Comet assays to detect DNA damage in vitro .
Q. Methodological Guidance
Q. How to design a controlled study assessing NDELA’s environmental persistence in soil systems?
- Experimental Setup : Spiked soil samples (1–100 ppm NDELA) incubated under aerobic/anaerobic conditions (25°C, 60% moisture).
- Analytical Workflow : Extract using accelerated solvent extraction (ASE) with acetone/hexane (1:1); quantify via HPLC-ESI-MS .
- Key Parameters : Monitor microbial degradation via 16S rRNA sequencing and nitrite accumulation via Griess assay .
Q. What strategies mitigate NDELA formation as a byproduct in industrial processes?
Properties
CAS No. |
65229-18-7 |
---|---|
Molecular Formula |
C10H22N4O4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]-N-[2-[[(2S)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide |
InChI |
InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
GEIAKCPGVIYGOY-UWVGGRQHSA-N |
SMILES |
C(CCO)CN(CCN(CCCCO)N=O)N=O |
Isomeric SMILES |
CC[C@@H](CO)N(CCN([C@@H](CC)CO)N=O)N=O |
Canonical SMILES |
CCC(CO)N(CCN(C(CC)CO)N=O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dinitrosoethambutol; Ddeta; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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